N-Boc-N-去甲伊马替尼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-Boc-N-Desmethyl Imatinib” is a metabolite of Imatinib, a tyrosine kinase receptor inhibitor used for cancer therapy . It is pharmacologically active and has a long elimination half-life .

Synthesis Analysis

The synthesis of Imatinib, the parent drug of “N-Boc-N-Desmethyl Imatinib”, has been substantially improved over the years. Imatinib is assembled by coupling the amine and carboxylic acid precursors using N, N’-carbonyldiimidazole (CDI) as a condensing agent . Both intermediates have been synthesized by novel efficient methods .Molecular Structure Analysis

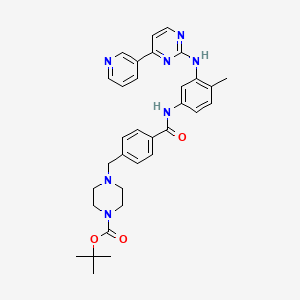

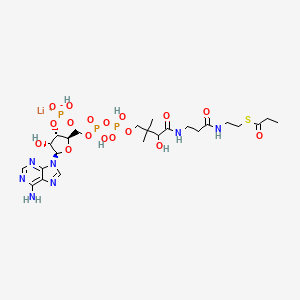

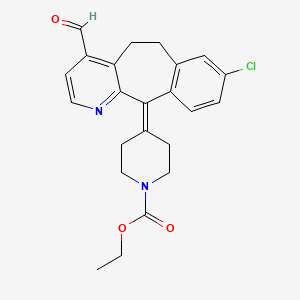

The molecular formula of “N-Boc-N-Desmethyl Imatinib” is C33H37N7O3 . It has a molecular weight of 579.7 g/mol . The IUPAC name is tert-butyl 4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazine-1-carboxylate .Chemical Reactions Analysis

The simultaneous quantification of Imatinib and N-Desmethyl Imatinib in human plasma has been accomplished by liquid chromatography–ultraviolet detection (LC–UV), LC–mass spectrometry (MS), or tandem MS (MS-MS) methods .Physical And Chemical Properties Analysis

“N-Boc-N-Desmethyl Imatinib” has a molecular weight of 579.7 g/mol . It has a XLogP3-AA value of 4.4, indicating its lipophilicity . It has 2 hydrogen bond donors and 8 hydrogen bond acceptors . It also has 9 rotatable bonds .科学研究应用

伊马替尼在癌症治疗中的作用

伊马替尼在 GIST 管理中的应用伊马替尼是一种酪氨酸激酶抑制剂,在胃肠道间质瘤 (GIST) 的管理中具有变革意义,为晚期病例提供了显着的生存优势。它是不可切除和/或转移性 KIT 阳性 GIST 的一线治疗药物。临床试验表明,高达三分之二的患者达到完全或部分缓解,显着延长无进展生存期和总生存期。伊马替尼通常耐受性良好,尽管较高剂量可能会增加毒性。该药物的有效性可能受 GIST 的突变基因型影响,指导治疗和预后 (Siddiqui & Scott,2007)。

达沙替尼作为 CML 治疗的替代药物达沙替尼是一种酪氨酸激酶抑制剂,已被开发为对先前伊马替尼治疗产生耐药或不耐受的慢性髓细胞白血病 (CML) 的治疗药物。它被批准用于 CML 的所有阶段,并且与伊马替尼相比显示出优越的疗效,为患有伊马替尼耐药 BCR-ABL 突变的患者提供了有价值的选择。它的安全性包括可控的不良事件,突出了其作为 CML 有效治疗选择的作用 (Hochhaus & Kantarjian,2013)。

精准肿瘤学和靶向治疗伊马替尼的出现促进了针对肿瘤至关重要的分子靶点的药物的开发。这种被称为精准肿瘤学的方法认为,如果治疗受肿瘤基因组改变的指导,癌症治疗可以显着改善。虽然有希望,但精准肿瘤学的成功取决于通过临床研究进行严格的测试和确认 (Prasad,Fojo,& Brada,2016)。

作用机制

Target of Action

N-Boc-N-Desmethyl Imatinib is a derivative of Imatinib . Imatinib is a tyrosine kinase inhibitor that primarily targets the BCR-ABL tyrosine kinase . This kinase is a constitutively active tyrosine kinase created by the Philadelphia chromosome abnormality in Chronic Myeloid Leukemia (CML) .

Mode of Action

Imatinib and its derivatives, including N-Boc-N-Desmethyl Imatinib, inhibit the BCR-ABL tyrosine kinase by binding to its ATP-binding sites . This binding inhibits the enzyme’s activity, preventing the phosphorylation of substrates and subsequent activation of downstream signaling pathways involved in cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathway affected by Imatinib and its derivatives is the BCR-ABL signaling pathway . By inhibiting the BCR-ABL tyrosine kinase, these compounds prevent the activation of downstream signaling pathways that promote cell proliferation and survival . This leads to the inhibition of leukemic cell growth and induction of apoptosis .

Pharmacokinetics

Imatinib is mainly metabolized by CYP3A4/CYP3A5 to N-desmethyl imatinib (DMI), which exhibits in vitro activity comparable to that of the parent drug . Imatinib is also a substrate of P-glycoprotein, a drug efflux transporter, which can affect the oral bioavailability and clearance of imatinib . The pharmacokinetics of imatinib in patients with CML are characterized by large interpatient variability .

Result of Action

The inhibition of the BCR-ABL tyrosine kinase by Imatinib and its derivatives leads to the inhibition of leukemic cell growth and induction of apoptosis . This results in a reduction in the number of leukemic cells in the body, leading to a decrease in the symptoms of CML .

Action Environment

The action of Imatinib and its derivatives can be influenced by various environmental factors. For example, the activity of CYP3A4/CYP3A5 and P-glycoprotein, which are involved in the metabolism and transport of Imatinib, can be affected by other medications, diet, and genetic factors . These factors can influence the bioavailability, clearance, and ultimately the efficacy of Imatinib .

未来方向

The future of kinase inhibitors like “N-Boc-N-Desmethyl Imatinib” is promising. The challenge of drug resistance to kinase inhibitors is being met and the future of kinase drug discovery is bright . The remarkable progress made over the past 20 years in improving the potency and specificity of small-molecule inhibitors of protein and lipid kinases has resulted in the approval of more than 70 new drugs since Imatinib was approved in 2001 .

属性

IUPAC Name |

tert-butyl 4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37N7O3/c1-23-7-12-27(20-29(23)38-31-35-15-13-28(37-31)26-6-5-14-34-21-26)36-30(41)25-10-8-24(9-11-25)22-39-16-18-40(19-17-39)32(42)43-33(2,3)4/h5-15,20-21H,16-19,22H2,1-4H3,(H,36,41)(H,35,37,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYCXPQYRFQURW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)OC(C)(C)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675712 |

Source

|

| Record name | tert-Butyl 4-({4-[(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)carbamoyl]phenyl}methyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1076199-23-9 |

Source

|

| Record name | 1,1-Dimethylethyl 4-[[4-[[[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]amino]carbonyl]phenyl]methyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-({4-[(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)carbamoyl]phenyl}methyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)